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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B601850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lesinurad's performance with other alternatives

for the treatment of hyperuricemia in gout. Supporting experimental data, detailed

methodologies for key experiments, and visualizations of relevant pathways and workflows are

presented to facilitate a comprehensive understanding of lesinurad's target validation.

Mechanism of Action and Target Validation
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets key proteins

involved in renal urate transport.[1] By inhibiting these transporters, lesinurad increases the

excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2][3] The primary targets

of lesinurad are Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[2][4]

URAT1 is responsible for the majority of uric acid reabsorption in the kidneys.[1]

The validation of these targets has been established through a series of in vitro studies that

determined the inhibitory activity of lesinurad and compared it with other uricosuric agents.

In Vitro Inhibition of Urate Transporters
The inhibitory potency of lesinurad on its primary targets, URAT1 and OAT4, was quantified

using in vitro assays. These studies were crucial in validating the drug's mechanism of action

and establishing its selectivity profile in comparison to other gout therapies like probenecid and

benzbromarone.
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Compound
URAT1 IC50
(μM)

OAT4 IC50
(μM)

GLUT9
Inhibition

OAT1/OAT3
Inhibition
(Clinical)

Lesinurad 3.53 - 7.3 2.03 - 3.7 No No

Probenecid 13.23 15.54 Not specified Yes

Benzbromarone 0.29 3.19 Weak No

Data compiled from multiple sources.[5][6][7]

Experimental Protocol: URAT1 and OAT4 Inhibition Assay

The half-maximal inhibitory concentration (IC50) values for lesinurad and comparator

compounds against URAT1 and OAT4 were determined using an in vitro cell-based assay.

Cell Line: Human Embryonic Kidney (HEK293T) cells were utilized for these experiments.

Transfection: HEK293T cells were transiently transfected with plasmids expressing the

human URAT1 or OAT4 transporter proteins.

Urate Transport Measurement: The assay measured the uptake of radiolabeled [14C]-uric

acid into the transfected cells.

Inhibition Assessment: Varying concentrations of lesinurad, probenecid, or benzbromarone

were incubated with the cells prior to the addition of radiolabeled uric acid. The reduction in

uric acid uptake in the presence of the inhibitor, compared to a control without the inhibitor,

was measured to determine the IC50 value. This value represents the concentration of the

drug required to inhibit 50% of the transporter's activity.
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Experimental Workflow: In Vitro URAT1/OAT4 Inhibition Assay
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Workflow for determining the in vitro inhibition of urate transporters.
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Clinical Efficacy
The clinical efficacy of lesinurad has been demonstrated in several Phase III clinical trials,

primarily in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.

[8][9][10] These trials evaluated the proportion of patients achieving target serum uric acid

levels.

Combination Therapy with Allopurinol (CLEAR 1 &
CLEAR 2 Trials)
The CLEAR 1 and CLEAR 2 studies were randomized, double-blind, placebo-controlled trials

that assessed the efficacy of lesinurad in combination with allopurinol in patients with gout who

had an inadequate response to allopurinol alone.[9][10] The primary endpoint was the

proportion of patients achieving a serum uric acid level of <6.0 mg/dL at month 6.[10]

Treatment Group
CLEAR 1: % Patients
Achieving sUA <6.0 mg/dL
at Month 6

CLEAR 2: % Patients
Achieving sUA <6.0 mg/dL
at Month 6

Allopurinol + Placebo 27.9% 23.3%

Allopurinol + Lesinurad 200 mg 54.2% 55.4%

Data from the CLEAR 1 and CLEAR 2 clinical trials.[9]

Combination Therapy with Febuxostat (CRYSTAL Trial)
The CRYSTAL study was a phase III, randomized, double-blind, placebo-controlled trial

evaluating lesinurad in combination with febuxostat in patients with tophaceous gout.[3][8]

Treatment Group
% Patients Achieving sUA <5.0 mg/dL at
Month 6

Febuxostat + Placebo 46.8%

Febuxostat + Lesinurad 200 mg 56.6%

Febuxostat + Lesinurad 400 mg 76.1%
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Data from the CRYSTAL clinical trial.[3]

Note: The 400 mg dose of lesinurad is not approved for clinical use.[8]

Signaling Pathway and Mechanism of Action
Lesinurad exerts its effect within the proximal tubule of the kidneys, where the majority of uric

acid reabsorption occurs. The following diagram illustrates the key transporters involved and

the mechanism of action of lesinurad.

Uric Acid Reabsorption Pathway and Lesinurad's Mechanism of Action
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Mechanism of uric acid reabsorption and lesinurad's inhibitory action.
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Conclusion
The target validation studies for lesinurad have clearly demonstrated its mechanism of action

through the selective inhibition of URAT1 and OAT4. In vitro data confirms its potency and

selectivity compared to older uricosuric agents. Clinical trial data further supports its efficacy in

lowering serum uric acid levels when used in combination with xanthine oxidase inhibitors in

patients with inadequately controlled gout. This dual-mechanism approach, targeting both uric

acid production (with an XOI) and reabsorption (with lesinurad), provides a valuable

therapeutic option for the management of hyperuricemia in gout.[1][3] However, it is important

to note that lesinurad is not recommended as a monotherapy due to an increased risk of

renal-related adverse events.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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